molecular formula C12H12N2O6S2 B089837 Benzidine-2,2'-disulfonic acid CAS No. 117-61-3

Benzidine-2,2'-disulfonic acid

Cat. No.: B089837
CAS No.: 117-61-3
M. Wt: 344.4 g/mol
InChI Key: MBJAPGAZEWPEFB-UHFFFAOYSA-N
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Description

Benzidine-2,2’-disulfonic acid is an organic compound with the molecular formula C12H12N2O6S2. It is a derivative of benzidine, where two sulfonic acid groups are attached to the benzidine molecule. This compound is known for its use in the production of azo dyes, which are widely used in the textile industry .

Mechanism of Action

Target of Action

It’s known that this compound is used in the production of dyes , suggesting that it may interact with various molecules and substrates in these processes.

Mode of Action

It’s known to participate in the schiff-base reaction during the synthesis of certain compounds . This suggests that it may interact with its targets through covalent bonding, leading to changes in the chemical structure of the target molecules.

Biochemical Pathways

Given its role in the production of dyes , it’s likely that it participates in complex organic synthesis pathways.

Result of Action

It’s known to be a severe eye irritant , suggesting that it may cause cellular damage or inflammation when in contact with biological tissues.

Action Environment

The action, efficacy, and stability of 2,2’-Benzidinedisulfonic acid can be influenced by various environmental factors. For instance, its reactivity and stability may be affected by factors such as temperature, pH, and the presence of other chemicals . Furthermore, its efficacy in applications such as dye production may be influenced by the specific conditions of the reaction, including the concentration of reactants, reaction time, and the presence of catalysts .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzidine-2,2’-disulfonic acid is typically synthesized from the potassium or sodium salt of 3-nitrobenzenesulfonic acid. The process involves a gradual reduction using zinc dust and sodium hydroxide solution in a dilute aqueous medium. The product is then rearranged using hydrochloric acid or dilute sulfuric acid .

Industrial Production Methods: In industrial settings, the preparation of Benzidine-2,2’-disulfonic acid follows similar synthetic routes but on a larger scale. Electrochemical or catalytic reductions are also possible, providing alternative methods for its production .

Types of Reactions:

    Oxidation: Benzidine-2,2’-disulfonic acid can undergo oxidation reactions, often leading to the formation of quinonoid structures.

    Reduction: The compound can be reduced to form various intermediates, which are useful in further chemical syntheses.

    Substitution: It can participate in substitution reactions, particularly in the formation of azo dyes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Zinc dust and sodium hydroxide are commonly used for reduction.

    Substitution: Diazonium salts are often used in substitution reactions to form azo dyes.

Major Products: The major products formed from these reactions include various azo dyes, which are characterized by their vivid colors and are used extensively in the textile industry .

Scientific Research Applications

Benzidine-2,2’-disulfonic acid has several applications in scientific research:

Comparison with Similar Compounds

    4,4’-Diaminodiphenyl ether-2,2’-disulfonic acid: This compound is similar in structure but has different solubility and reactivity properties.

    2,2’-Disulfobenzidine: Another similar compound with comparable applications in dye synthesis.

Uniqueness: Benzidine-2,2’-disulfonic acid is unique due to its specific arrangement of sulfonic acid groups, which confer distinct chemical properties. This makes it particularly effective in the synthesis of certain azo dyes, providing better color fastness and stability compared to other similar compounds .

Properties

IUPAC Name

5-amino-2-(4-amino-2-sulfophenyl)benzenesulfonic acid
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InChI

InChI=1S/C12H12N2O6S2/c13-7-1-3-9(11(5-7)21(15,16)17)10-4-2-8(14)6-12(10)22(18,19)20/h1-6H,13-14H2,(H,15,16,17)(H,18,19,20)
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InChI Key

MBJAPGAZEWPEFB-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=C(C=C1N)S(=O)(=O)O)C2=C(C=C(C=C2)N)S(=O)(=O)O
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Molecular Formula

C12H12N2O6S2
Record name BENZIDINE-2,2'-DISULFONIC ACID
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DSSTOX Substance ID

DTXSID3024572
Record name 2,2'-Benzidinedisulfonic acid
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Molecular Weight

344.4 g/mol
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Physical Description

Leaflets or prisms or light purple powder. (NTP, 1992)
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
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CAS No.

117-61-3
Record name BENZIDINE-2,2'-DISULFONIC ACID
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Record name 2,2′-Benzidinedisulfonic acid
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Record name [1,1'-Biphenyl]-2,2'-disulfonic acid, 4,4'-diamino-
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Record name Benzidine-2,2'-disulphonic acid
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Melting Point

347 °F (decomposes) (NTP, 1992)
Record name BENZIDINE-2,2'-DISULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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